Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15723462
Molecular Formula: C11H11Br2NO2
Molecular Weight: 349.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Br2NO2 |
|---|---|
| Molecular Weight | 349.02 g/mol |
| IUPAC Name | ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3 |
| Standard InChI Key | QYLRWPLDMZOGEF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(CCC2)C(=N1)Br)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a bicyclic compound featuring a fused cyclopentane and pyridine ring system. The bromine substituents enhance its electrophilic reactivity, while the ethyl ester group contributes to its solubility in organic solvents. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁Br₂NO₂ |
| Molecular Weight | 349.02 g/mol |
| CAS Number | Not fully disclosed |
| IUPAC Name | Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate |
| Synonyms | VCID VC15723462 |
The compound’s structure is critical to its reactivity. The dihydrocyclopentapyridine core provides a rigid scaffold, while the bromine atoms serve as leaving groups in substitution reactions.
Synthesis and Reactivity
Synthetic Routes
The synthesis of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate likely involves multistep strategies common to brominated heterocycles:
-
Cyclopentapyridine Core Formation:
-
Cyclocondensation of aminocyclopentane derivatives with diketones or ketoesters under acidic conditions.
-
Intramolecular cyclization via Friedel-Crafts alkylation to form the fused ring system.
-
-
Bromination:
-
Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to introduce bromine at the 1- and 4-positions.
-
-
Esterification:
-
Introduction of the ethyl carboxylate group via esterification of the corresponding carboxylic acid using ethanol and a catalytic acid (e.g., H₂SO₄).
-
Applications in Pharmaceutical Research
Drug Intermediate
Brominated cyclopentapyridines are prized in medicinal chemistry for their ability to inhibit enzymes or receptors. For example:
-
Kinase Inhibition: The planar aromatic system may interact with ATP-binding sites in kinases, making this compound a candidate for anticancer agent development.
-
Antiviral Activity: Bromine’s electron-withdrawing effects could enhance binding to viral proteases or polymerases.
Structural Analogues
Modifications to the parent structure have yielded compounds with enhanced bioactivity:
-
Ester Hydrolysis: Conversion to the carboxylic acid improves water solubility for in vitro assays.
-
Bromine Replacement: Substituting bromine with amino or alkoxy groups alters electronic properties and target affinity.
| Hazard Type | Precautions |
|---|---|
| Toxicity | Avoid inhalation, ingestion, or skin contact. |
| Corrosivity | Use nitrile gloves and eye protection. |
| Environmental Impact | Prevent release into waterways. |
Research Gaps and Future Directions
Despite its potential, limited public data exist on this compound’s biological activity or synthetic scalability. Key research priorities include:
-
Mechanistic Studies: Elucidating its interactions with biological targets.
-
Process Optimization: Developing cost-effective, high-yield synthesis routes.
-
Toxicology Profiles: Assessing acute and chronic toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume